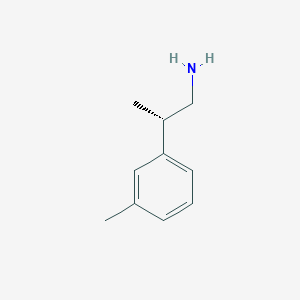

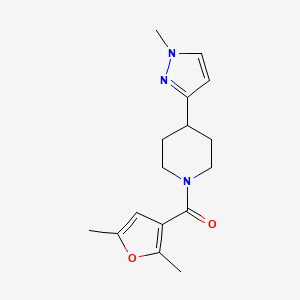

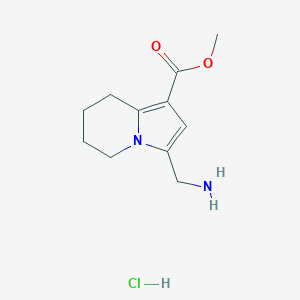

![molecular formula C18H18FN3O2 B2686952 ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate CAS No. 915189-64-9](/img/structure/B2686952.png)

ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate is a complex organic compound. It is not directly mentioned in the literature, but it is a derivative of benzimidazole . Benzimidazole derivatives have been used in the treatment of various diseases, including pulmonary arterial hypertension .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Carbamate esters, such as ethyl carbamate, can also be formed from the reaction of urea with ethanol .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various techniques, including vibrational spectroscopy and quantum computational methods . These studies provide insights into the optimized geometrical structure, electronic features, and vibrational characteristics of these compounds .Chemical Reactions Analysis

Ethyl carbamate can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . Various chemical mechanisms have been proposed for the formation of ethyl carbamate, including the reaction of urea with ethanol and the reaction of cyanide with hydrocyanic acid via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis

Ethyl carbamate is a colorless, odorless compound that occurs at low levels in many types of fermented foods and drinks . It is an ester of carbamic acid and is a white solid .Applications De Recherche Scientifique

Synthesis and Biological Activity

A series of ethyl and methyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant growth inhibition in L1210 cells, indicating potential as antineoplastic and antifilarial agents. These compounds, including ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate derivatives, show growth inhibition by mitotic spindle poisoning and significant in vivo antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae in experimentally infected jirds (Ram et al., 1992).

Organocatalytic Ionic Liquid Applications

The carbene concentration in certain ionic liquids, including those related to benzimidazole derivatives, is high enough to act as a catalyst in various chemical reactions such as benzoin condensation and hydroacylation. This showcases the potential of benzimidazole derivatives in enhancing the catalytic efficiency of ionic liquids (Kelemen et al., 2011).

Crystal Structure and Interactions

The crystal structure of ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate, a closely related compound, demonstrates significant molecular interactions, including offset π–π interactions. This structural information is crucial for understanding the molecular properties and potential applications of similar benzimidazole derivatives in material science and pharmaceuticals (Kumar et al., 2016).

Antifilarial and Pharmacokinetic Studies

UMF-078, a related antifilarial compound, and its metabolites have been studied for their pharmacokinetics in rats. This research provides insights into the metabolism of benzimidazole derivatives and their potential use in treating filarial infections (Issar et al., 1999).

Antifungal Applications

Compounds derived from benzimidazole carbamates, including ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate, have shown significant antifungal activity. For instance, carbendazim supported on poly(ethylene-co-vinyl alcohol) demonstrated strong antifungal effects against Aspergillus fumigatus and Penicillium pinophilum (Park et al., 2001).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The compound belongs to the class of benzimidazoles and carbamates. Benzimidazoles are known to interact with various biological targets including tubulin in parasites, and histamine and proton pump receptors in humans . Carbamates are often used as insecticides and they work by inhibiting acetylcholinesterase, an essential enzyme for neurotransmission .

Mode of Action

Carbamates inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and continuous stimulation of cholinergic receptors .

Biochemical Pathways

The compound might affect the biochemical pathways related to the targets it interacts with. For instance, benzimidazoles affect the microtubule formation pathway in parasites .

Pharmacokinetics

Many benzimidazoles and carbamates are well absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in urine .

Result of Action

The result of the compound’s action would depend on its specific targets. If it acts like other benzimidazoles and carbamates, it could potentially disrupt cellular processes in parasites or affect neurotransmission .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and presence of other substances. These factors could affect the compound’s absorption, distribution, metabolism, and excretion .

Propriétés

IUPAC Name |

ethyl N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-2-24-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPRNIBENJGWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

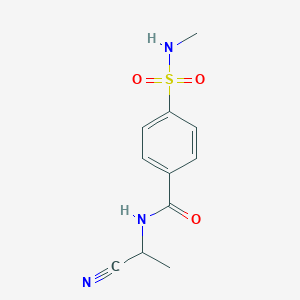

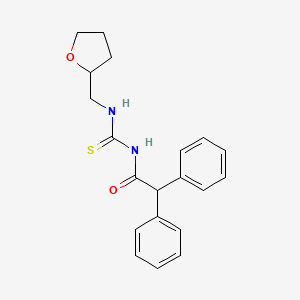

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2686872.png)

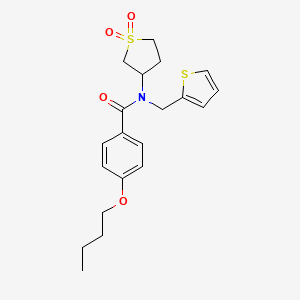

![1-(3,4-Dimethoxyphenyl)-2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2686881.png)

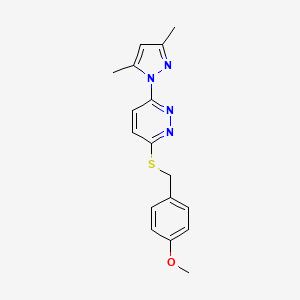

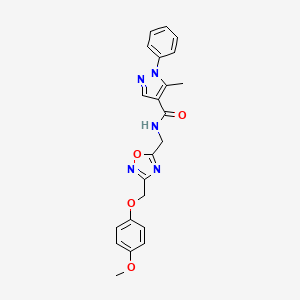

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686886.png)

![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)

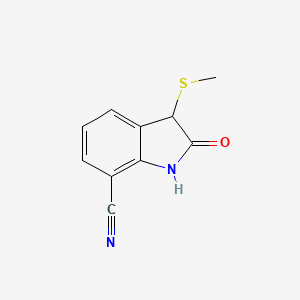

![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2686892.png)